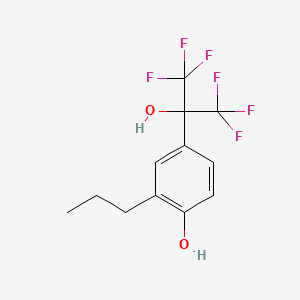
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a propyl group, and a hexafluoroisopropanol moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-propylphenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The key steps include the formation of an intermediate by reacting 4-hydroxy-3-propylphenol with hexafluoroacetone, followed by purification and isolation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group and hexafluoroisopropanol moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxy-3-propylphenyl)-4-propylphenol: This compound shares a similar phenyl structure but lacks the hexafluoroisopropanol moiety.
1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one: This compound has an amino group and an ethanone moiety, differing in functional groups and overall structure.
Uniqueness
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is unique due to the presence of the hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C12H12F6O2 |
|---|---|
Peso molecular |
302.21 g/mol |
Nombre IUPAC |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol |
InChI |
InChI=1S/C12H12F6O2/c1-2-3-7-6-8(4-5-9(7)19)10(20,11(13,14)15)12(16,17)18/h4-6,19-20H,2-3H2,1H3 |
Clave InChI |
OUFVAPYLSOBAKT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)

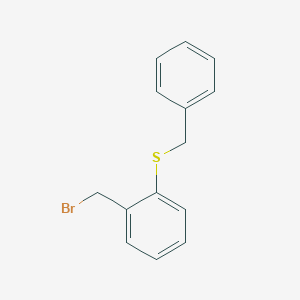
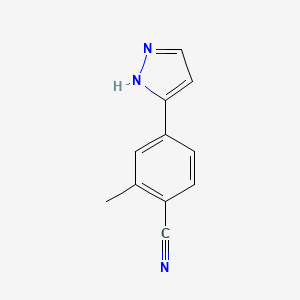
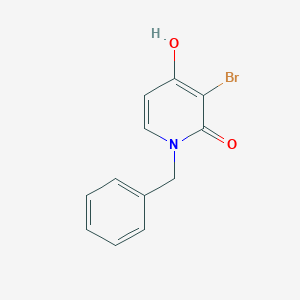
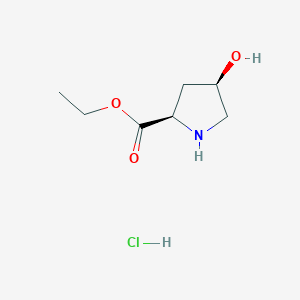
![5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8548232.png)
![7-chloro-2-ethyl-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8548238.png)
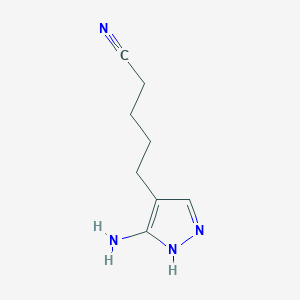
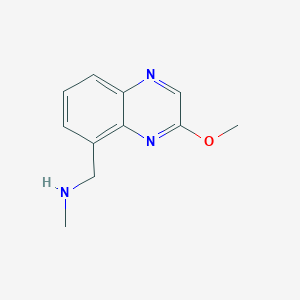

![Chloro[(4-methoxyphenyl)methyl]dimethylsilane](/img/structure/B8548267.png)
